molecular formula C20H14N2 B1265378 1,1'-Azonaphthalene CAS No. 487-10-5

1,1'-Azonaphthalene

Cat. No.: B1265378
CAS No.: 487-10-5
M. Wt: 282.3 g/mol
InChI Key: ICIDZHMCYAIUIJ-UHFFFAOYSA-N
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Description

1,1’-Azonaphthalene, also known as diazene, di-1-naphthalenyl-, is an organic compound with the molecular formula C20H14N2. It is characterized by the presence of two naphthalene rings connected by a nitrogen-nitrogen double bond.

Scientific Research Applications

1,1’-Azonaphthalene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Materials Science: Incorporated into polymers and other materials to impart specific optical and electronic properties.

    Biology and Medicine: Studied for its potential biological activity and as a probe in biochemical assays.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

According to the safety data sheet, 1,1’-Azonaphthalene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye irritation .

Biochemical Analysis

Biochemical Properties

1,1’-Azonaphthalene plays a significant role in biochemical reactions, particularly in the study of enzyme inducers. It interacts with various enzymes and proteins, influencing their activity. For instance, it acts as an inhibitor of vascular endothelial growth factor (VEGF), which is crucial for angiogenesis . The compound’s interaction with VEGF involves binding to the enzyme’s active site, thereby inhibiting its function and affecting the angiogenesis process.

Cellular Effects

1,1’-Azonaphthalene has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with VEGF can lead to reduced angiogenesis, impacting cell proliferation and survival . Additionally, 1,1’-Azonaphthalene has been studied for its potential to induce cellular proliferation and tumor formation in experimental settings .

Molecular Mechanism

The molecular mechanism of 1,1’-Azonaphthalene involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound can bind to the active sites of enzymes, such as VEGF, inhibiting their activity . This inhibition can lead to downstream effects on gene expression and cellular processes. Additionally, 1,1’-Azonaphthalene has been shown to participate in organocatalytic arylation reactions, further elucidating its molecular interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1’-Azonaphthalene can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1,1’-Azonaphthalene can maintain its activity over extended periods, but its stability may be affected by environmental conditions . Long-term exposure to the compound can lead to sustained inhibition of VEGF and other enzymes, resulting in prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of 1,1’-Azonaphthalene vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily act as an enzyme inhibitor. At higher doses, it can induce toxic or adverse effects, including cellular proliferation and tumor formation . These threshold effects highlight the importance of dosage optimization in experimental studies involving 1,1’-Azonaphthalene.

Metabolic Pathways

1,1’-Azonaphthalene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound’s metabolism can influence metabolic flux and metabolite levels, affecting overall cellular function

Transport and Distribution

The transport and distribution of 1,1’-Azonaphthalene within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular compartments . These interactions can influence the localization and accumulation of 1,1’-Azonaphthalene, affecting its overall activity and function.

Subcellular Localization

1,1’-Azonaphthalene’s subcellular localization plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Azonaphthalene can be synthesized through the oxidative coupling of 1-naphthylamine. The reaction typically involves the use of an oxidizing agent such as potassium permanganate or lead dioxide in an acidic medium. The reaction conditions often include maintaining a controlled temperature and pH to ensure the selective formation of the azo compound .

Industrial Production Methods

Industrial production of 1,1’-Azonaphthalene may involve similar oxidative coupling methods but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and advanced purification techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,1’-Azonaphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Azonaphthalene is unique due to its specific structural arrangement, which imparts distinct electronic and optical properties compared to its analogs. The presence of naphthalene rings enhances its stability and reactivity, making it a valuable compound in various chemical and industrial applications .

Properties

IUPAC Name

dinaphthalen-1-yldiazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2/c1-3-11-17-15(7-1)9-5-13-19(17)21-22-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIDZHMCYAIUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801032331, DTXSID50870553
Record name 1,1'-Azonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801032331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di(naphthalen-1-yl)diazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487-10-5
Record name 1,2-Di-1-naphthalenyldiazene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Azonaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-AZONAPHTHALENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113051
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-Azonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801032331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azonaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.953
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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